N-(2,3-dimethylphenyl)-2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a complex organic compound with significant potential in scientific research. It is classified under the category of sulfonamide derivatives, which are known for their diverse biological activities. The compound is primarily intended for non-human research purposes and is cataloged under the CAS number 899742-27-9. Its molecular formula is C22H21N3O3S, with a molecular weight of 407.49 g/mol.
The synthesis of N-(2,3-dimethylphenyl)-2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide typically involves several steps of organic synthesis techniques including:
Technical details regarding specific reagents and conditions are often proprietary or not disclosed in public databases.
The molecular structure of N-(2,3-dimethylphenyl)-2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide can be represented using various structural formulas:
InChI=1S/C22H21N3O3S/c1-4-25...
This notation provides a standardized way to describe the chemical structure.
CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=CC(=C4C)C
These representations help in understanding the spatial arrangement of atoms within the molecule.
The compound can undergo various chemical reactions typical of sulfonamides and other functional groups present in its structure:
Each reaction's specifics depend on environmental conditions such as pH and temperature.
Quantitative data on binding affinities or inhibition constants would require experimental validation.
While specific solubility data is not available for this compound, similar compounds typically exhibit moderate solubility in organic solvents.
Key chemical properties include:
These properties influence its handling and application in laboratory settings.
N-(2,3-dimethylphenyl)-2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide has potential applications in various scientific fields including:
Research continues to explore its full potential in these areas as more data becomes available through experimental studies and trials .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4